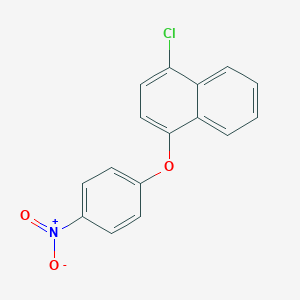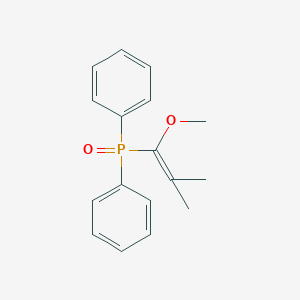
(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-methoxy-2-methylprop-1-en-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of contamination. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphane derivatives.
科学研究应用
(1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific enzymes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- (1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Diphenylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
Compared to similar compounds, (1-Methoxy-2-methylprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane stands out due to its unique methoxy and methyl substituents, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in catalysis and material science.
属性
CAS 编号 |
80992-62-7 |
|---|---|
分子式 |
C17H19O2P |
分子量 |
286.30 g/mol |
IUPAC 名称 |
[(1-methoxy-2-methylprop-1-enyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C17H19O2P/c1-14(2)17(19-3)20(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI 键 |
ZKHNYIGGKQVGCE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


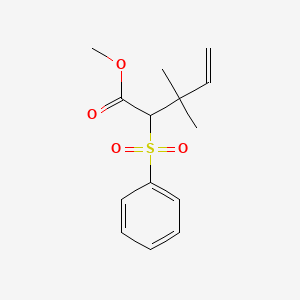
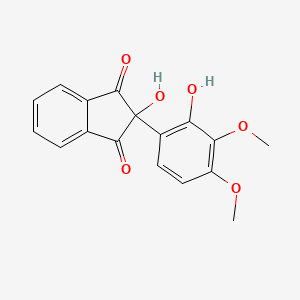
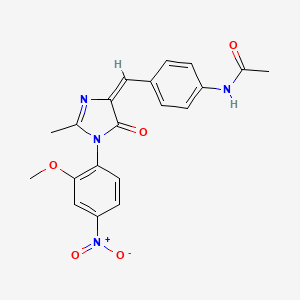
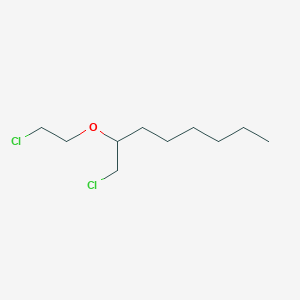
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

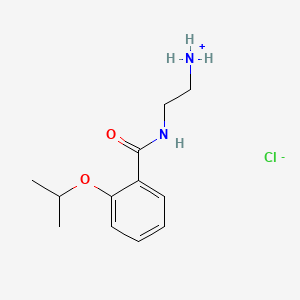
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
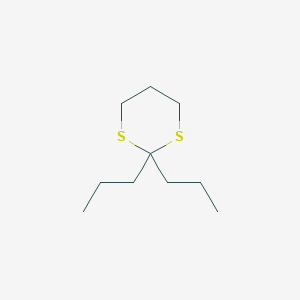
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
